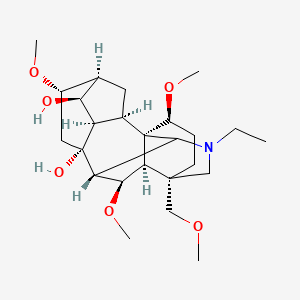

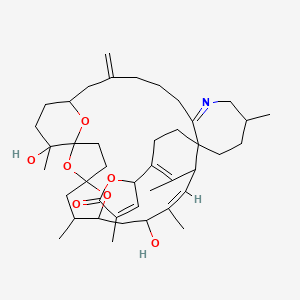

spirolide A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

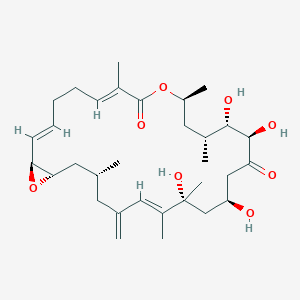

Spirolide a belongs to the class of organic compounds known as azepines. These are organic compounds containing an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom. Spirolide a is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, spirolide a is primarily located in the membrane (predicted from logP). Outside of the human body, spirolide a can be found in mollusks. This makes spirolide a a potential biomarker for the consumption of this food product.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Potential

Spirolide A, along with other spirolides, has been studied for its effects on human neuronal cells. Research has found that chronic treatment with spirolides can ameliorate MPP+-induced neurotoxicity and increase the expression of neuritic and dendritic markers, as well as levels of the choline acetyltransferase enzyme and the α7 subunit of nicotinic acetylcholine receptors. This suggests potential applications in combating neurodegenerative disorders (Boente-Juncal et al., 2018).

Structural Characterization

Spirolides, including spirolide A, have been extensively studied using mass spectrometry for structural characterization. This research is crucial for understanding the nature of these marine biotoxins, which aids in identifying and managing risks associated with their presence in marine environments (Sleno, Chalmers, & Volmer, 2004).

Marine Ecology and Toxinology

Research on spirolides includes the examination of their association with dinoflagellates like Alexandrium ostenfeldii. Understanding this association helps in identifying the ecological conditions that lead to the production of spirolides and managing the risks they pose to marine life and human consumption of seafood (Cembella, Bauder, Lewis, & Quilliam, 2001).

Interaction with Acetylcholine Receptors

Spirolides, such as spirolide A, primarily exert their effects by interacting with acetylcholine receptors. Understanding these interactions is vital for both comprehending the toxicological mechanisms of these marine toxins and exploring potential therapeutic uses, especially in neurological conditions (Aráoz et al., 2015).

Variability in Spirolide Composition

Research into the variability of spirolides in different marine environments and species has been conducted to understand the diversity of these toxins. This knowledge is important for accurate identification and risk assessment related to marine biotoxins (Mackinnon et al., 2006).

Alzheimer's Disease Research

Spirolide A has been implicated in research related to Alzheimer's disease. Studies have shown that certain spirolides can reduce intracellular amyloid-beta accumulation and phosphorylated tau levels, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's (Alonso et al., 2011).

Muscarinic Acetylcholine Receptor Targeting

Further research on spirolides has demonstrated their effect on human muscarinic acetylcholine receptors. This research contributes to a deeper understanding of the potential toxicological implications of spirolides and their interaction with human neurological systems (Wandscheer et al., 2010).

Eigenschaften

Molekularformel |

C42H61NO7 |

|---|---|

Molekulargewicht |

691.9 g/mol |

IUPAC-Name |

2-[(10E)-9,32-dihydroxy-6,10,13,20,32-pentamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-4-methyl-2H-furan-5-one |

InChI |

InChI=1S/C42H61NO7/c1-25-9-8-10-37-40(15-11-26(2)24-43-37)16-13-32(36-21-28(4)38(45)47-36)30(6)33(40)20-27(3)34(44)22-35-29(5)23-41(49-35)17-18-42(50-41)39(7,46)14-12-31(19-25)48-42/h20-21,26,29,31,33-36,44,46H,1,8-19,22-24H2,2-7H3/b27-20+ |

InChI-Schlüssel |

NLUTVFJROHNTFD-NHFJDJAPSA-N |

Isomerische SMILES |

CC1CCC23CCC(=C(C2/C=C(/C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NC1)(C)O)C)O)\C)C)C7C=C(C(=O)O7)C |

Kanonische SMILES |

CC1CCC23CCC(=C(C2C=C(C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NC1)(C)O)C)O)C)C)C7C=C(C(=O)O7)C |

Synonyme |

spirolide A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

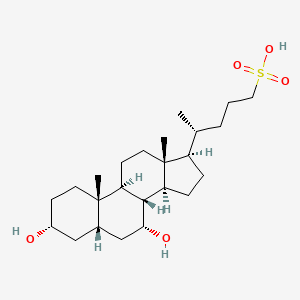

![2-[(10Z)-9,32-dihydroxy-6,10,13,19,20,32-hexamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-4-methyl-2H-furan-5-one](/img/structure/B1259094.png)

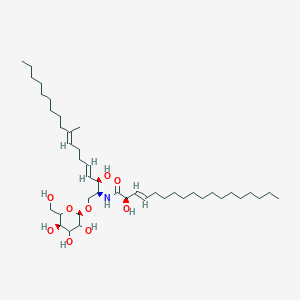

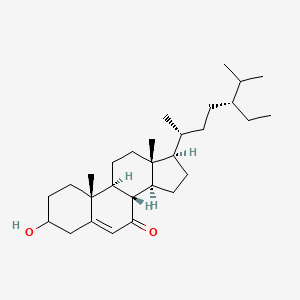

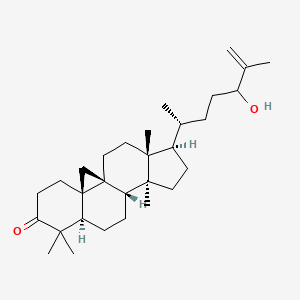

![(8R,9S,10S,13R,14S,17R)-17-[(2R)-5,7-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1259101.png)

![methyl (1S,4aR,6S,7S,7aR)-4a,6-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B1259104.png)